Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
Description
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (CAS: 2174001-92-2) is an organic compound with the molecular formula C₁₄H₂₂ClNO₃ and a molar mass of 287.78 g/mol . It is a hydrochloride salt derivative structurally related to the antidepressant drug venlafaxine, where it is classified as Venlafaxine Hydrochloride Impurity B (EP) .
Properties
Molecular Formula |
C14H22ClNO3 |
|---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11;/h6-9,13H,5,10H2,1-4H3;1H |
InChI Key |
IGFQCXWQJNFNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-methoxyphenyl-2-aminopropane, which is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 4-methoxyphenylethanol.
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also play a role in its binding affinity and specificity. Detailed studies are required to fully elucidate the pathways involved.
Comparison with Similar Compounds
Key Characteristics:
- Physical Properties : White crystalline solid with low solubility in water but high solubility in organic solvents like acetone and alcohols .
- Synthesis : Often identified as a byproduct during venlafaxine synthesis, reflecting incomplete esterification or side reactions .
- Safety: Low risk under normal handling conditions, though standard protective measures (gloves, lab coats) are recommended .
Structural Analogs in Pharmaceutical Impurities
Table 1: Venlafaxine-Related Impurities
Key Differences :
- Impurity B contains an ester group absent in Impurity A, altering polarity and metabolic pathways.
- Impurity C incorporates a cyclohexanol ring, increasing steric hindrance and reducing reactivity compared to Impurity B .
Pharmacological Analogs: Antidepressants and Derivatives
Table 2: Antidepressants with Structural Similarities
Comparison Insights :
- Venlafaxine shares the 4-methoxyphenyl and dimethylamino motifs with Impurity B but lacks the ester group, enhancing its bioavailability as an active drug .
- Diltiazem utilizes a benzothiazepine core instead of a propanoate backbone, redirecting its mechanism toward calcium modulation .
Propanoate Ester Derivatives
Table 3: Propanoate Esters with Varied Substituents
Structural Impact :
- Phthalimide in ’s compound increases hydrophobicity, likely affecting blood-brain barrier penetration compared to Impurity B .
Physicochemical and Pharmacokinetic Profiles
Table 4: Property Comparison
| Property | Impurity B | Venlafaxine HCl | Diltiazem HCl |
|---|---|---|---|
| Water Solubility | Low | High | Moderate |
| LogP (Predicted) | ~2.1 | ~2.8 | ~3.5 |
| Metabolic Stability | Rapid ester hydrolysis | Slow (active drug) | Hepatic oxidation |
Key Notes:
Biological Activity
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the molecular formula and features a dimethylamino group and a methoxyphenyl moiety. These structural characteristics contribute to its pharmacological profile, enhancing its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is attributed to its interactions with various molecular targets. The dimethylamino group is known to enhance the compound's ability to cross cell membranes, while the methoxy group may facilitate hydrogen bonding with specific receptors or enzymes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, indicating potential for development as anticancer agents .
- Anxiolytic Effects : this compound has been evaluated for its anxiolytic properties. In animal models, it demonstrated significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
- Anti-inflammatory Activity : The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases .
Case Study: Anticancer Efficacy
A study focusing on derivatives of this compound demonstrated promising anticancer activity. The compound was tested against a panel of cancer cell lines, revealing significant cytotoxicity and the ability to disrupt microtubule formation, which is critical for cell division. The results indicated that this compound could serve as a lead structure for developing novel anticancer therapies .
Case Study: Anxiolytic Properties
In another research initiative, the anxiolytic effects of this compound were evaluated using established animal models. Results showed that administration led to reduced anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, and what critical parameters influence yield?
- Methodology : The compound is synthesized via a two-step process: (1) condensation of 4-methoxyphenylacetone with dimethylamine, followed by (2) esterification with ethyl chloroformate. Key parameters include temperature control (<5°C during HCl addition to prevent racemization) and solvent selection (ethyl acetate for precipitation) . Purification involves recrystallization from ethanol/water mixtures, with yields optimized to ~46% under inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the dimethylamino and methoxyphenyl moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98.8%), while mass spectrometry (ESI-MS) validates molecular weight (C₁₄H₂₂ClNO₃, calculated 299.13 g/mol) . Differential Scanning Calorimetry (DSC) determines melting points (observed range: 192–195°C) to corroborate crystallinity .
Q. What are the recommended storage conditions to maintain stability, and how does hydrolysis impact experimental outcomes?
- Methodology : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Hydrolysis of the ester group under humid conditions generates 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid, detectable via TLC (Rf shift from 0.65 to 0.42 in chloroform/methanol 9:1) . Stability studies recommend periodic HPLC analysis every 6 months to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling, particularly when quantifying related substances like Venlafaxine impurities?
- Methodology : Use orthogonal analytical techniques:
- HPLC-MS/MS for identifying low-abundance impurities (e.g., Venlafaxine Impurity C, CAS 130198-05-9) .
- Ion Chromatography to detect chloride counterion deviations (>99.5% required for pharmacopeial compliance) .
- Statistical Analysis : Apply Grubbs’ test to eliminate outliers in impurity quantification datasets (e.g., batch-to-batch variability >2% warrants process re-evaluation) .
Q. What strategies are effective for chiral resolution of the racemic mixture, given the compound’s potential stereochemical impact on bioactivity?
- Methodology :
- Chiral Stationary Phases (CSP) : Use amylose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak® AD-H) with hexane/isopropanol (85:15) mobile phase (α = 1.32) .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves the (R)-enantiomer’s ester group, enabling isolation of (S)-enantiomer with 90% enantiomeric excess (ee) .
Q. How do researchers design assays to study the compound’s interactions with neurotransmitter transporters, and what confounding factors must be controlled?
- Methodology :
- Radioligand Binding Assays : Use [³H]-serotonin reuptake inhibition in synaptosomal preparations (IC₅₀ values compared to Venlafaxine Hydrochloride) .
- Confounders : Control for pH (7.4 ± 0.2) and temperature (37°C) to prevent false positives from non-specific binding. Cross-validate with knockout cell models (e.g., SERT-deficient HEK293 cells) .
Q. What advanced computational models predict the compound’s pharmacokinetic properties, and how do they align with empirical data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
